4-Iodo-L-phenylalanine

概要

説明

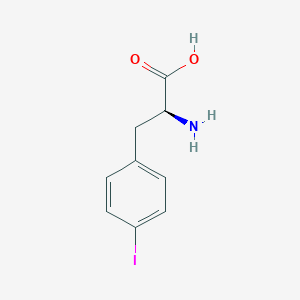

ヨードフェニルアラニンは、アミノ酸フェニルアラニンの誘導体であり、ベンゼン環のパラ位にヨウ素原子が置換されています。

製法

合成経路と反応条件

ヨードフェニルアラニンの合成は通常、フェニルアラニンのヨウ素化によって行われます。一般的な方法の1つは、L-フェニルアラニンを出発物質とし、ヨウ素と酸化剤を使用してベンゼン環の水素原子をヨウ素に置き換える方法です 。反応条件は、酢酸などの溶媒を使用し、50〜70℃の温度範囲で行われることがよくあります。

工業生産方法

工業生産では、副反応を防ぐために、フェニルアラニンのアミノ基を保護する工程が含まれる場合があります。これは、フェニルアラニンをN-Boc誘導体に変換し、続いてヨウ素と適切な酸化剤を使用してヨウ素化することによって達成できます。その後、Boc基を除去してヨードフェニルアラニンを得ます .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Iodo-Phenylalanine typically involves the iodination of phenylalanine. One common method is the use of L-phenylalanine as a starting material, where the hydrogen atoms on the benzene ring are replaced by iodine using iodine and an oxidizing agent . The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C.

Industrial Production Methods

For industrial production, the process may involve the protection of the amino group of phenylalanine to prevent side reactions. This can be achieved by converting phenylalanine to its N-Boc derivative, followed by iodination using iodine and a suitable oxidizing agent. The Boc group is then removed to yield Iodo-Phenylalanine .

化学反応の分析

反応の種類

ヨードフェニルアラニンは、次のようなさまざまな化学反応を起こします。

置換反応: ヨウ素原子は、ボロン酸誘導体の形成など、他の基に置換され得ます.

錯体形成: コバルトやニッケルなどの金属イオンと錯体を形成することができます.

酸化と還元: ヨウ素原子は酸化還元反応に関与することがありますが、これらの反応の特定の条件はあまり報告されていません。

一般的な試薬と条件

主な生成物

置換: 生成物には、さまざまな置換フェニルアラニン誘導体が含まれます。

錯体形成:

科学的研究の応用

ヨードフェニルアラニンは、科学研究においていくつかの用途があります。

作用機序

ヨードフェニルアラニンの作用機序は、特定の分子標的に相互作用できる生物学的システムへの組み込みを伴います。たとえば、癌の画像診断では、アミノ酸トランスポーターを介して腫瘍細胞に取り込まれ、ターゲットとなる画像診断が可能になります 。ヨウ素原子は放射性標識のための部位を提供し、これは診断用画像診断におけるその使用にとって不可欠です .

類似化合物との比較

ヨードフェニルアラニンは、他のハロゲン化フェニルアラニン誘導体と比較することができます。

ブロモフェニルアラニン: 構造は似ていますが、ヨウ素原子ではなく臭素原子を持っています。

クロロフェニルアラニン: 塩素原子を含み、原子量が小さく、化学的性質が異なるため、放射性標識ではあまり使用されません.

フルオロフェニルアラニン: フッ素-18の存在により、陽電子放出断層撮影(PET)画像診断に使用されます.

生物活性

4-Iodo-L-phenylalanine (4-I-Phe) is a halogenated derivative of the amino acid phenylalanine, notable for its biological activity and potential therapeutic applications, particularly in the context of cancer treatment and protein engineering. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 4-I-Phe, including its mechanisms of action, pharmacological properties, and clinical implications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the para position of the phenyl ring. This structural modification enhances its interaction with biological systems, particularly in targeting specific transporters involved in amino acid metabolism.

1. Interaction with L-type Amino Acid Transporter 1 (LAT1):

4-I-Phe has been shown to interact selectively with LAT1, a transporter that plays a crucial role in the uptake of large neutral amino acids in various tissues, including the brain and tumors. Research indicates that 4-I-Phe exhibits a competitive inhibition effect on LAT1-mediated transport, which is vital for its potential use in drug delivery systems aimed at gliomas and other cancers .

2. Tumor Targeting:

The compound's ability to accumulate in tumor tissues makes it a candidate for targeted radiotherapy. Studies have demonstrated that 4-I-Phe can be labeled with radioactive iodine for use as a diagnostic and therapeutic agent in glioblastoma multiforme (GBM) treatment. Its selective uptake by LAT1 overexpressed in glioma cells allows for localized radiation therapy, minimizing damage to surrounding healthy tissues .

Case Studies

1. Clinical Trials:

A phase I clinical trial investigated the safety and efficacy of 4-L-[131I]iodo-phenylalanine (IPA) combined with external radiation therapy (XRT) in patients with recurrent GBM. The trial included ten patients who had previously undergone surgery and radio-chemotherapy. Results indicated a stable disease rate of 44% at three months post-treatment, with a median progression-free survival of 4.3 months and no confirmed radiation toxicity .

2. SPECT Imaging:

In another study involving systemic endoradiotherapy with carrier-added 4-[123I]iodo-L-phenylalanine, researchers found that the compound exhibited high metabolic stability and retention in glioma tissues for up to 24 hours post-administration. The study highlighted its potential as an effective SPECT tracer for tumor imaging .

Table: Summary of Biological Activities

Protein Engineering Applications

Beyond its therapeutic implications, 4-I-Phe also serves as a valuable tool in protein engineering. Its incorporation into proteins allows for chemoselective modifications that can enhance protein functionality or stability. Studies have successfully utilized 4-I-Phe to modify proteins via UGA codon suppression techniques, showcasing its versatility in biotechnological applications .

特性

IUPAC Name |

(2S)-2-amino-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNQZSRPDOEBMS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-81-7, 24250-85-9 | |

| Record name | 4-Iodophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-L-phenylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Iodo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J882Z73MPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。